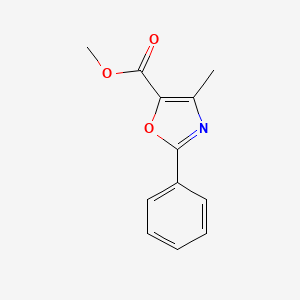

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Descripción

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS: 22260-83-9) is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molar mass of 217.22 g/mol . Its structure features an oxazole ring substituted with a phenyl group at position 2, a methyl group at position 4, and a methyl ester at position 4. This compound is utilized in organic synthesis, catalysis, and pharmaceutical research due to its modular reactivity and structural versatility.

Propiedades

IUPAC Name |

methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCRXAFDRRPINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391323 | |

| Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22260-83-9 | |

| Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate typically involves the cyclodehydration of N-(2-oxo-2-phenylethyl) acetamide in the presence of sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazoles.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form oxazole derivatives.

- Reduction : Reduction reactions yield different reduced forms of the oxazole ring.

- Substitution : Nucleophilic substitution reactions can occur, where substituents on the oxazole ring are replaced by other groups.

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate exhibits significant biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. In studies evaluating its efficacy against various bacterial strains, it demonstrated effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest its potential as a new antimicrobial agent.

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. For instance, it exhibited cytotoxic effects against breast and lung cancer cell lines:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

| Colon Cancer | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

Several case studies have documented the biological activity of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate:

- Antimicrobial Efficacy : A study highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a new antibiotic agent.

- Cytotoxicity Against Cancer Cells : In vitro studies reported significant cytotoxic effects on breast cancer cell lines, leading to apoptosis through activation of caspase pathways.

- Inflammation Models : Animal models treated with this compound showed reduced swelling and pain in induced inflammatory conditions, supporting its use in pain management therapies.

Industrial Applications

In industry, methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate can be utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its ability to act as a building block for synthesizing bioactive compounds makes it valuable in pharmaceuticals and materials science .

Mecanismo De Acción

The mechanism of action of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Positional Isomers

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 100063-41-0) is a positional isomer where the methyl and ester groups are swapped (methyl at position 5, ester at position 4). This isomer exhibits distinct physicochemical properties:

Ester Variants

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS: 4620-52-4) replaces the methyl ester with an ethyl group. Key differences include:

- Molecular Weight : 231.25 g/mol vs. 217.22 g/mol for the methyl ester .

- Lipophilicity : The ethyl ester increases logP values, enhancing membrane permeability in biological systems.

- Hydrolysis Rate : Ethyl esters generally hydrolyze slower than methyl esters under basic conditions, affecting drug prodrug design .

Halogenated Derivatives

Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate introduce halogens (Cl, Br) at position 4 instead of methyl:

- Electronic Effects : Halogens are electron-withdrawing, reducing electron density on the oxazole ring and altering reactivity in cross-coupling reactions.

Thiazole Analogs

Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate replaces the oxazole oxygen with sulfur, forming a thiazole ring:

- Aromaticity : Thiazoles are more aromatic, increasing thermal stability (melting point: >200°C vs. ~150–170°C for oxazoles).

- Electronic Properties : Sulfur’s polarizability enhances π-stacking interactions, useful in materials science .

- Substituent Effects: The diphenylamino group introduces steric bulk, reducing solubility but enabling unique charge-transfer complexes .

Functional Group Modifications

Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate features a hydroxyl group at position 2:

- Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) .

- Acidity: The hydroxyl proton (pKa ~10–12) can participate in acid-base reactions, unlike the non-acidic methyl group in the target compound .

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid replaces the ester with a carboxylic acid:

- Solubility : The free acid form is more water-soluble but less lipid-soluble than the ester.

- Reactivity : Prone to decarboxylation under heating, limiting stability in high-temperature applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity Trends

| Compound Type | Hydrolysis Rate (Ester) | Nucleophilic Substitution | Hydrogen Bonding Capacity |

|---|---|---|---|

| Methyl ester (target) | Fastest | Moderate | Low |

| Ethyl ester | Slower | Moderate | Low |

| Carboxylic acid | N/A | High (decarboxylation) | High |

| 2-Hydroxy oxazole derivative | Moderate | Low | High |

Actividad Biológica

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate features an oxazole ring, which is a five-membered heterocycle containing nitrogen and oxygen. The presence of both a carboxylic acid and an ester functional group enhances its reactivity and potential biological interactions. This compound is structurally similar to other bioactive molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs), which may suggest pathways for therapeutic applications.

Antimicrobial Activity

Research indicates that methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate exhibits notable antimicrobial properties. In a study evaluating various synthesized alkaloids, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further exploration as an antibacterial agent .

Anticancer Properties

The anticancer potential of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has been investigated in various studies. Its mechanism of action appears to involve the inhibition of specific enzymes linked to cancer cell proliferation. For instance, research has shown that compounds with similar oxazole structures can inhibit cancer cell growth by targeting metabolic pathways essential for tumor survival.

A comparative study highlighted that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating the importance of structural modifications in enhancing therapeutic efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has been noted for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Mechanistic studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes.

Case Studies and Research Findings

Several case studies have documented the biological activity of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate:

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a new antibiotic agent.

- Cytotoxicity Against Cancer Cells : In vitro studies reported significant cytotoxic effects on breast cancer cell lines, leading to apoptosis through the activation of caspase pathways.

- Inflammation Models : Animal models treated with this compound showed reduced swelling and pain in induced inflammatory conditions, supporting its use in pain management therapies.

Q & A

Q. Conflicting bioactivity results in derivatives: Are steric or electronic effects dominant?

- Methodology :

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., NO) vs. donating (e.g., OMe) groups at C4 and test against target receptors .

- X-ray crystallography : Compare ligand-binding modes (e.g., π-π stacking vs. hydrogen bonding) to isolate steric contributions .

- Molecular dynamics : Simulate ligand-receptor interactions over 100 ns to quantify binding energy differences (<2 kcal/mol indicates electronic dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.